Antileishmanial Potency: Ludaconitine Demonstrates 1.56‑Fold Higher Activity than Chasmaconitine Against Leishmania major
In a direct head‑to‑head in vitro assay against Leishmania major promastigotes, ludaconitine exhibited an IC50 of 36.10 ± 3.4 μg/mL, which is 1.56‑fold more potent than the structurally related chasmaconitine (IC50 = 56.30 ± 2.1 μg/mL). Indaconitine, the third C19 norditerpenoid alkaloid isolated from the same source, was essentially inactive (IC50 > 100 μg/mL) [1].
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 36.10 ± 3.4 μg/mL (≈ 61.4 μM) |
| Comparator Or Baseline | Chasmaconitine: 56.30 ± 2.1 μg/mL; Indaconitine: >100 μg/mL |
| Quantified Difference | 1.56‑fold lower IC50 vs. chasmaconitine; >2.8‑fold lower IC50 vs. indaconitine |
| Conditions | L. major promastigotes, in vitro, incubation time not specified, dichloromethane extract pH 2.5 |
Why This Matters
This quantitative potency differential directly justifies the selection of ludaconitine over chasmaconitine or indaconitine for antileishmanial research programs, as it provides a measurable efficacy advantage at the molecular level.
- [1] Shyaula SL, et al. Antileishmanial diterpenoid alkaloids from Aconitum spicatum (Bruhl) Stapf. Nat Prod Res. 2016;30(22):2590-2593. PMID: 26615865. View Source
